molecular formula C11H16N6O5 B120007 (2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 197228-02-7

(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B120007
M. Wt: 315.26 g/mol
InChI Key: OQGMXBRSTMPDTL-XTYXTVMZSA-N
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Description

Labelled Guanosine derivative, with possible antivarial activity.

Scientific Research Applications

Corrosion Inhibition

  • Adenosine, a component identified in agarwood leaf extract and structurally related to the compound , showed promising results as a corrosion inhibitor for mild steel in hydrochloric acid solution. It was found to be a mixed-type inhibitor affecting both anodic and cathodic reactions, suggesting potential industrial applications in metal preservation (Sin et al., 2017).

Molecular Synthesis and Application

  • A study focused on synthesizing novel conformationally locked carbocyclic nucleosides, which can be similar in structure to the compound . These nucleosides have potential applications in medicinal chemistry, especially in the development of antiviral and anticancer agents (Hřebabecký et al., 2006).

Biological Studies

  • Research on a hydrolytically stable, fluorescent-labeled ATP analog, closely related to the compound , was conducted to probe adenylyl cyclases. This could have significant implications for studying cellular signaling pathways (Emmrich et al., 2010).

Quantum Chemical Modeling

  • A study utilizing quantum chemical modeling and density functional theory analyses focused on nelarabine, a compound structurally similar to the one . It emphasized the potential for this compound as an anticancer drug, showing the possibilities for similar compounds in therapeutic applications (Kvasyuk et al., 2022).

Pharmacokinetic Studies

  • Research on IMM-H007, a compound structurally related to the queried compound, and its metabolites in hamster blood provided insights into pharmacokinetics and potential therapeutic applications. This study is crucial for understanding how similar compounds might behave in biological systems (Jia et al., 2016).

properties

IUPAC Name

(2R,3R,4S,5R)-2-[2-(15N)azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O5/c1-21-16-8-5-9(15-11(12)14-8)17(3-13-5)10-7(20)6(19)4(2-18)22-10/h3-4,6-7,10,18-20H,2H2,1H3,(H3,12,14,15,16)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGMXBRSTMPDTL-XTYXTVMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CONC1=C2C(=N[13C](=[15N]1)[15NH2])N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 3
(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 4
(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 5
(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

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